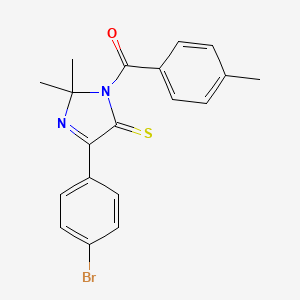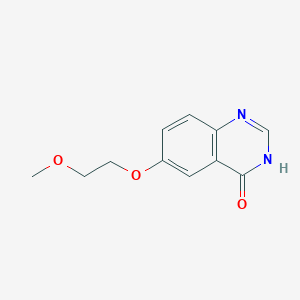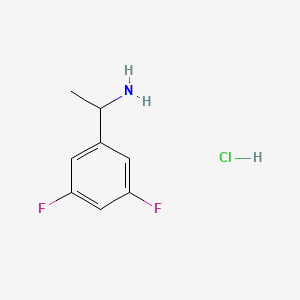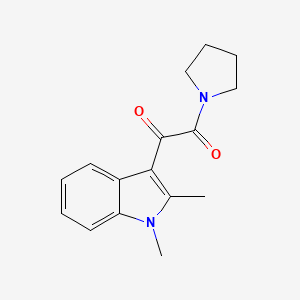![molecular formula C21H20ClN5O2S B2878161 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine CAS No. 904582-73-6](/img/structure/B2878161.png)
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline” is a complex organic molecule. Its molecular formula is C17H14ClN5O2S, with an average mass of 387.843 Da . This compound belongs to the class of organic compounds known as triazoloquinazolines .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring with three nitrogen atoms. The triazole ring is fused with a quinazoline, forming a complex heterocyclic system . The molecule also contains a sulfonyl group attached to a phenyl ring, and a pyrrolidinyl group .Applications De Recherche Scientifique
Synthesis and Biological Activity
Quinazoline derivatives have been synthesized for various biological activities, including diuretic, antimicrobial, and anticancer effects. For instance, derivatives carrying structural features like sulfonamido and chlorophenyl have shown potential as diuretic agents in rats (Eisa et al., 1996). Another study focused on the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, evaluated for their antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Anticancer Properties
Research into quinazoline derivatives extends to anticancer activities. For example, a study on 3-phenylsulfonylquinazoline-2,4-dione derivatives revealed their ability to inhibit human heart chymase, suggesting potential for cancer treatment (Fukami et al., 2000). Additionally, novel quinazoline, chromene, and pyrazole derivatives bearing a triazolopyrimidine moiety were synthesized, with certain compounds exhibiting promising antimicrobial properties, highlighting their therapeutic potential (Abu‐Hashem & Gouda, 2017).
Propriétés
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-2-14-5-8-16(9-6-14)30(28,29)21-20-23-19(26-11-3-4-12-26)17-13-15(22)7-10-18(17)27(20)25-24-21/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQXHJXZTITSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2878079.png)





![1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2878086.png)

![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)
![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)


![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)
